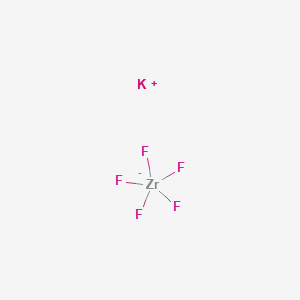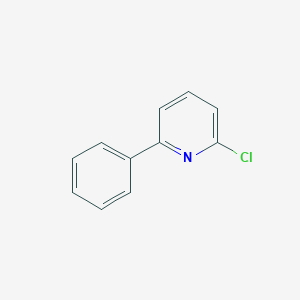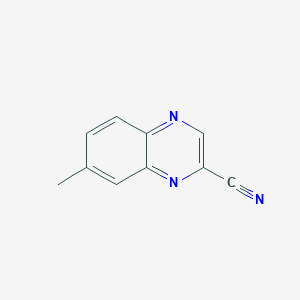![molecular formula C16H17NO5S B081260 (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid CAS No. 13504-89-7](/img/structure/B81260.png)
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. MSOP has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands, such as glutamate. By blocking the activation of mGluR5, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can modulate various downstream signaling pathways that are involved in synaptic plasticity, neuronal excitability, and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid depend on the specific experimental conditions and the target tissues or organs. In general, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to reduce the activity of mGluR5 in the brain, which can lead to decreased neuronal excitability, decreased synaptic plasticity, and decreased inflammation. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been shown to have analgesic effects in animal models of chronic pain, possibly by reducing the release of glutamate and other excitatory neurotransmitters in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in lab experiments is its high selectivity and potency for mGluR5. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to have minimal effects on other glutamate receptors, such as NMDA receptors and AMPA receptors, which can reduce the risk of off-target effects. However, one limitation of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. Moreover, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid may have different effects in different brain regions or cell types, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid on synaptic plasticity and memory formation, and to identify the downstream signaling pathways that are modulated by mGluR5. Another direction is to explore the potential of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This may involve the development of more potent and selective mGluR5 antagonists, or the use of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in combination with other drugs or therapies. Finally, future research may also focus on the optimization of the synthesis and formulation of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, in order to improve its pharmacokinetic properties and increase its efficacy in vivo.
Métodos De Síntesis
The synthesis of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenyl)alanine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ammonia to obtain (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a white powder. The purity of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can be further improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, studies have shown that (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can block the effects of mGluR5 activation on synaptic plasticity and memory formation in the hippocampus, which is a brain region that is critical for learning and memory. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been found to have analgesic effects in animal models of chronic pain, possibly by inhibiting the activation of mGluR5 in the spinal cord.
Propiedades
Número CAS |
13504-89-7 |
|---|---|
Nombre del producto |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
Fórmula molecular |
C16H17NO5S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
ATXDONQDDITMNX-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




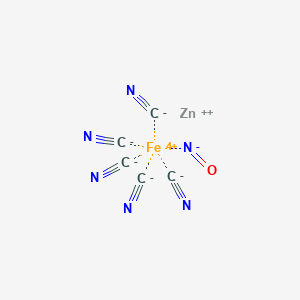
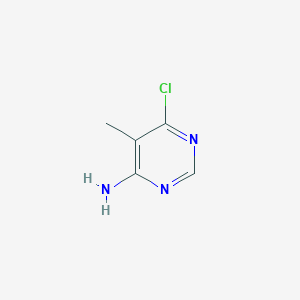

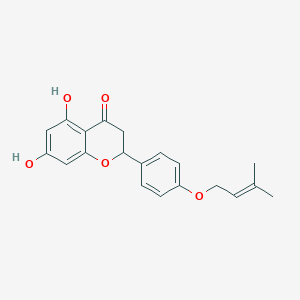
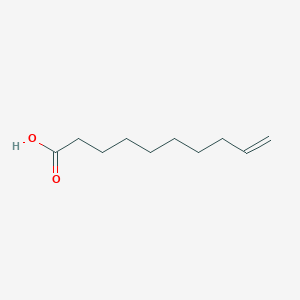
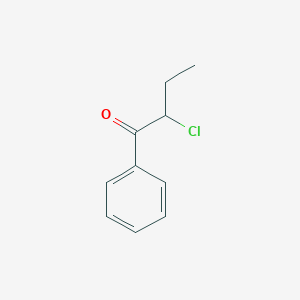

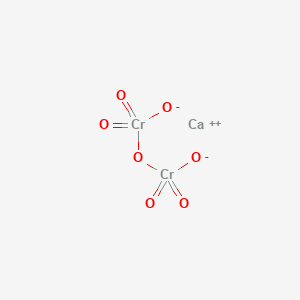

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
